Bucharaine Bucharaine Quinoline Alkaloid Extracted from Haplophyllum bucharicum (Rutacae)
It has sedative properties.
Bucharaine(cas 21059-47-2) is a quinoline alkaloid, extracted from Haplophyllum bucharicum (Rutacae) It has sedative properties.
Brand Name: Vulcanchem
CAS No.: 21059-47-2
VCID: VC20781605
InChI: InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+
SMILES: CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O
Molecular Formula: C19H25NO4
Molecular Weight: 331.4 g/mol

Bucharaine

CAS No.: 21059-47-2

Cat. No.: VC20781605

Molecular Formula: C19H25NO4

Molecular Weight: 331.4 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Bucharaine - 21059-47-2

CAS No. 21059-47-2
Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
IUPAC Name 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one
Standard InChI InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+
Standard InChI Key PBWIOAMUZKICDN-JLHYYAGUSA-N
Isomeric SMILES C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O
SMILES CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O
Canonical SMILES CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O
Appearance White powder

Chemical Structure and Properties

Molecular Structure

Bucharaine features a quinoline backbone with distinctive functional groups that contribute to its unique chemical properties. Its IUPAC name is 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one, reflecting its complex molecular arrangement . The presence of hydroxyl and isopropyl groups in its structure enhances its reactivity and potential for interactions in biological systems.

The molecule's structure includes a quinoline component connected to a modified terpene chain containing hydroxyl groups. This structural arrangement is critical to its chemical behavior and biological activities.

Chemical Identity

Bucharaine is characterized by the following chemical identifiers:

ParameterValue
CAS Number21059-47-2
Molecular FormulaC₁₉H₂₅NO₄
Molecular Weight331.40600 g/mol
Exact Mass331.17800

This compound is also known by alternative chemical names including 2(1H)-Quinolinone, 4-[[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl]oxy]- and 2(1H)-Quinolinone, 4-[[(2E)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]- .

Natural Sources and Extraction

Botanical Sources

Bucharaine is primarily isolated from the plant Haplophyllum bucharicum, a species belonging to the Rutaceae family. Some sources also associate it with Bucharaia arborescens as an analytical reference material . These plants naturally produce Bucharaine as a secondary metabolite, although the exact biological function of this compound within the plant remains under investigation.

Extraction Methods

The extraction of Bucharaine from natural sources typically involves specialized techniques for isolating alkaloids from plant material. While specific extraction methodologies vary, they generally involve processing the plant material to isolate the alkaloid compounds, followed by purification steps to obtain Bucharaine. The extraction process must be carefully controlled to preserve the compound's structural integrity and biological activity.

Synthesis Methods

Synthetic Routes

Bucharaine can be synthesized through multiple chemical pathways, primarily involving reactions of quinoline derivatives with specific reagents. One notable synthetic route involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride, which produces a geranyl ether intermediate. This intermediate can then undergo further modifications, including hydroxylation and mono-epoxidation, to yield Bucharaine.

The synthetic approaches to Bucharaine demonstrate the application of complex organic chemistry techniques and provide valuable alternatives to natural extraction methods, especially for research applications requiring precise structural control and purity.

Reaction Mechanisms

The synthesis of Bucharaine involves several key reaction mechanisms, including substitution reactions for introducing the geranyl group, followed by oxidation reactions to establish the hydroxyl functionalities. These reactions must be carefully controlled to ensure regio- and stereoselectivity, as these factors significantly influence the compound's properties and activities.

Biological Activities

Antioxidant and Anti-inflammatory Properties

Research indicates that Bucharaine exhibits antioxidant and anti-inflammatory effects. These properties are believed to be mediated through its ability to scavenge free radicals and modulate inflammatory pathways. The compound's structural features, particularly its hydroxyl groups, likely contribute to these activities by facilitating interactions with reactive oxygen species and inflammatory mediators.

Sedative Properties

Bucharaine has been reported to possess sedative properties, suggesting potential activity within the central nervous system. This property indicates possible interactions with neuroreceptors or neurotransmitter systems, although the precise mechanisms remain to be fully elucidated. This activity adds to the compound's pharmacological profile and suggests potential research applications in neurological studies.

Research Applications

Chemical Research

Bucharaine serves as an important model compound for studying quinoline alkaloids and their derivatives. Its complex structure provides opportunities for investigating novel synthetic methodologies and structure-activity relationships. Additionally, Bucharaine is used as a precursor for synthesizing other quinoline derivatives, facilitating research into new compounds with potential therapeutic effects.

Pharmacological Studies

The diverse biological activities of Bucharaine make it a valuable subject for pharmacological research. Studies focusing on its antioxidant, anti-inflammatory, and sedative properties contribute to understanding its potential therapeutic applications. Ongoing research aims to elucidate the precise molecular interactions underlying these activities and to explore additional biological effects.

Analytical Applications

Physical and Chemical Properties Data

Physical Properties

Bucharaine exhibits distinct physical properties that are important for its handling, storage, and application in research settings. These properties include:

PropertyValue
Density1.19 g/cm³
Boiling Point601.4°C at 760 mmHg
Flash Point317.5°C
Index of Refraction1.585
Vapor Pressure2.6E-15 mmHg at 25°C

These physical parameters reflect Bucharaine's relatively high molecular weight and the presence of multiple functional groups that influence intermolecular interactions .

Chemical Reactivity

Bucharaine participates in various chemical reactions, including oxidation, reduction, and substitution processes. These reactions are facilitated by the compound's functional groups, particularly its hydroxyl groups and quinoline moiety. Understanding these reactions is essential for developing synthetic methodologies and investigating structure-activity relationships.

Structural Parameters

Additional structural and chemical parameters for Bucharaine include:

ParameterValue
PSA (Polar Surface Area)82.81000
LogP3.17750

These parameters provide insight into Bucharaine's potential for membrane permeability and distribution in biological systems, which are important factors in its pharmacological activities .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator